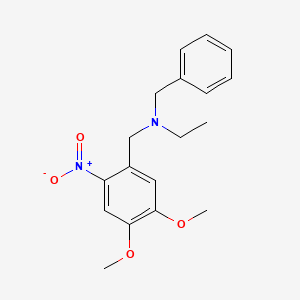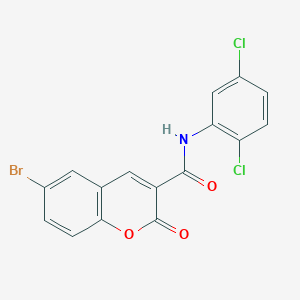![molecular formula C15H17NO3S B5785963 N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide, also known as MPEBS, is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Antibacterial Applications
- Synthesis as Antibacterial Agents : A study involved the synthesis of benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine. These compounds, including N-(4-methoxyphenethyl)benzenesulfonamide, showed inhibitory action against Escherichia coli, suggesting potential as antibacterial agents (Abbasi et al., 2019).
Crystallography and Structural Studies
- Influence on Conformation and Assembly : Research on arylsulfonamide para-alkoxychalcones, including derivatives of N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide, has demonstrated the impact of additional methylene groups on molecular conformation and crystal structure. These studies help in understanding the structural aspects of these compounds (de Castro et al., 2013).
Antiproliferative Activity in Cancer Research
- Potential Anticancer Agents : Some derivatives of N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide have been evaluated for their antiproliferative activity against various tumor cell lines. Certain compounds, like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, showed significant activity, suggesting their potential as lead anticancer agents (Motavallizadeh et al., 2014).
Photodynamic Therapy in Cancer Treatment
- Use in Photodynamic Therapy : A zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups, including N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide, showed promising properties for photodynamic therapy, a treatment method for cancer. This research suggests the potential utility of such compounds in cancer treatment modalities (Pişkin et al., 2020).
Bioactivity and Enzyme Inhibition
- Bioactivity Studies : Studies on benzenesulfonamides, including variants of N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide, have shown bioactivity, particularly as inhibitors of enzymes like carbonic anhydrase. This research expands the understanding of the biochemical properties and potential therapeutic applications of these compounds (Gul et al., 2016).
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-14-9-7-13(8-10-14)11-12-16-20(17,18)15-5-3-2-4-6-15/h2-10,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFNTUPLYICDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6121447 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-dimethylphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5785898.png)








![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)

